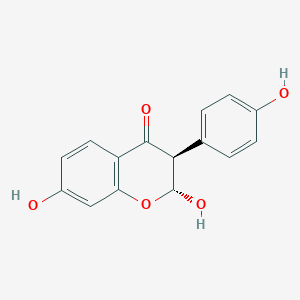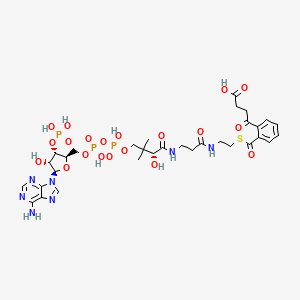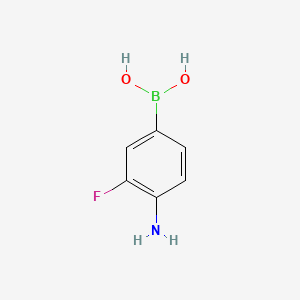
二氢异苯酮
概述
描述
Dihydroidebenone is an organic compound with the chemical formula C19H32O5Dihydroidebenone has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and mitochondrial disorders .
科学研究应用
Dihydroidebenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying redox reactions and electron transfer mechanisms.
Biology: It is studied for its antioxidant properties and its role in protecting cells from oxidative damage.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, mitochondrial disorders, and visual impairment in patients with Leber’s Hereditary Optic Neuropathy (LHON)
Industry: It is used in the formulation of skincare products due to its antioxidant properties.
生化分析
Biochemical Properties
1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the hydroxylation and demethylation of the compound, leading to the formation of reactive intermediates .
Cellular Effects
The effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function include alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- vary with different dosages. Low doses may have beneficial effects, such as neuroprotection and anti-inflammatory properties . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s safe use.
Metabolic Pathways
1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .
Transport and Distribution
The transport and distribution of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it may localize to specific organelles, such as the mitochondria, where it can exert its effects .
Subcellular Localization
The subcellular localization of 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- is critical for its activity and function. It has been found to localize in the mitochondria and endoplasmic reticulum, where it can influence cellular respiration and protein synthesis . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dihydroidebenone involves several key steps:
Friedel-Crafts Reaction: 3,4,5-trimethoxy-toluene undergoes a Friedel-Crafts reaction with 10-acetoxy-decane chloride or 10-acetoxy-decanoyl bromine to generate 6-(10-acetoxy-1-oxo-decane yl)-2,3-dimethoxy-5-methyl phenol.
Hydrogenation: The product from the first step is reacted with hydrogen in the presence of a palladium-carbon catalyst and a dehydrating agent (DCC) to produce 6-(10-acetoxy-decyl)-2,3-dimethoxy-5-methyl phenol.
Hydrolysis: This intermediate is then hydrolyzed to form 6-(10-hydroxy decyl)-2,3-dimethoxy-5-methyl phenol.
Industrial Production Methods
The industrial production of dihydroidebenone follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and catalysts to ensure high yield and low production costs .
化学反应分析
Types of Reactions
Dihydroidebenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen-supplying bodies and catalytic oxidizers like Cu(Salen).
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .
作用机制
Dihydroidebenone exerts its effects by interacting with the Electron Transport Chain (ETC) in mitochondria. It increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage. It transfers electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation .
相似化合物的比较
Similar Compounds
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.
Idebenone: A synthetic analogue with similar structure and function.
Hydroquinone: A compound with similar redox properties but different biological applications.
Uniqueness
Dihydroidebenone is unique due to its specific structure, which allows it to effectively interact with the ETC and provide significant antioxidant protection. Its ability to bypass complex I and directly transfer electrons to complex III makes it particularly effective in conditions where complex I is deficient .
属性
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20-22H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZQVSIABNMNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437677 | |
| Record name | 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-26-8 | |
| Record name | 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide](/img/structure/B1248603.png)




![N-[4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]butyl]-2-phenoxy-2-phenylacetamide](/img/structure/B1248611.png)
